1-(4-Methylphenyl)-1,4-diazepane
Overview
Description
1-(4-Methylphenyl)-1,4-diazepane, also known as 1,4-diazepane, is a heterocyclic compound containing five-membered rings of nitrogen and carbon atoms. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. 1,4-diazepane is a versatile compound used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a reagent in chemical reactions and as a catalyst in organic synthesis.
Scientific Research Applications
Biological Studies and Molecular Probes
Scientists use 1-(4-Methylphenyl)-1,4-diazepane derivatives as molecular probes to study biological processes. By attaching fluorescent or radioactive tags, they track cellular uptake, receptor binding, and enzyme interactions. These probes aid in drug discovery and understanding cellular pathways.
References:
Mechanism of Action
Target of Action
It’s structurally similar to mephedrone (4-mmc), a β-ketoamphetamine that falls under the category of synthetic cathinones . These substances are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
Mephedrone, a structurally similar compound, inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase . This could potentially be a similar mechanism of action for 1-(4-Methylphenyl)-1,4-diazepane.
Biochemical Pathways
Substances within the synthetic cathinones class, like mephedrone, are known to affect the central nervous system and induce psychoactive effects .
Pharmacokinetics
The structurally similar compound mephedrone demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
Substances within the synthetic cathinones class, like mephedrone, are known to stimulate the mind and induce hallucinations .
Action Environment
The structurally similar compound mephedrone is known to be a synthetic stimulant drug of the amphetamine and cathinone classes , which suggests that its action, efficacy, and stability might be influenced by factors such as temperature, pH, and presence of other substances.
properties
IUPAC Name |
1-(4-methylphenyl)-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZKRXXWGHTLQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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